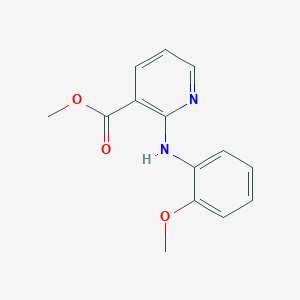
2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide, also known as DMBT, is a chemical compound that has been extensively studied for its potential use in scientific research. DMBT is a synthetic compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
科学的研究の応用
Photovoltaic Efficiency and Ligand Protein Interactions
Studies have explored the synthesis and photovoltaic efficiency modeling of benzothiazolinone acetamide analogs, highlighting their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and favorable energy for electron injection. These compounds, through spectroscopic and quantum mechanical studies, have been evaluated for their nonlinear optical (NLO) activity and ligand-protein interactions, suggesting utility in the development of efficient photovoltaic devices (Mary et al., 2020).
Antitumor and Anticancer Activities
A range of benzothiazole derivatives bearing different heterocyclic rings has been synthesized and evaluated for their antitumor activity against various cancer cell lines. These studies reveal the potential of these compounds in cancer treatment, with some demonstrating considerable anticancer activity (Yurttaş et al., 2015); (Havrylyuk et al., 2010).
Calcium Antagonistic Activity
Benzothiazoline derivatives have been synthesized and studied for their calcium antagonistic activity, providing insights into the structure-activity relationship (SAR) for the development of new therapeutic agents targeting cardiovascular diseases (Yamamoto et al., 1988).
Hypoglycemic Activity
Novel acetamide derivatives have been synthesized and shown significant hypoglycemic activity in animal models, suggesting their potential in managing diabetes through the development of new therapeutic compounds (Nikaljea et al., 2012).
Anticonvulsant Activity
The synthesis and evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives for anticonvulsant activity highlight the role of the cyclic amide fragment in exhibiting pharmacological action against seizures, providing a basis for further anticonvulsant drug development (El Kayal et al., 2022).
Antioxidant and Anti-inflammatory Activities
A series of novel compounds have been synthesized and evaluated for their antioxidant and/or anti-inflammatory properties, revealing compounds with good efficacy in DPPH radical scavenging, superoxide anion scavenging, and anti-inflammatory activity. These findings contribute to the development of new therapeutic agents for treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Antimicrobial Activity
The antibacterial activity of Co(II) and Ni(II) complexes of benzothiazole-derived Schiff bases against pathogenic species such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa highlights the potential of these complexes in antimicrobial applications (Mahmood-ul-Hassan et al., 2002).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-9-3-5-13(23-2)15-16(9)25-17(21-15)20-14(22)8-24-12-6-4-10(18)7-11(12)19/h3-7H,8H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFYQXYLRFVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)
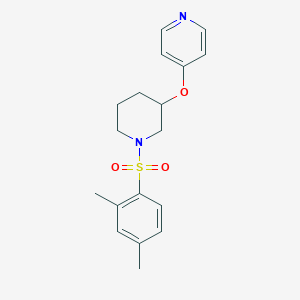
![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)
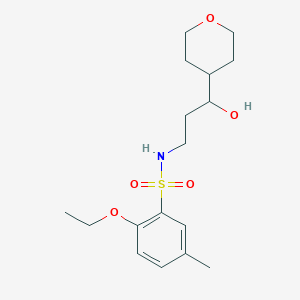
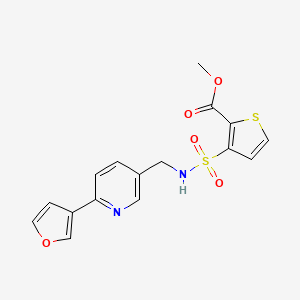
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)
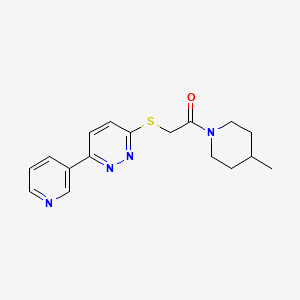

![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)
![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)
